molecular formula C10H16N2O4S3 B601902 Dorzolamide hydrochloride, (+/-)-(cis)- CAS No. 120279-37-0

Dorzolamide hydrochloride, (+/-)-(cis)-

货号: B601902
CAS 编号: 120279-37-0
分子量: 324.44
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

rac-cis Dorzolamide is an impurity of Dorzolamide.

作用机制

Target of Action

Rac-Cis-Dorzolamide, also known as (+/-)-(Cis)-dorzolamide hydrochloride or Dorzolamide hydrochloride, (+/-)-(cis)-, is primarily targeted at the enzyme carbonic anhydrase, specifically the isoenzymes II and IV . Carbonic anhydrase plays a crucial role in regulating ion balance and fluid pressure in the eyes .

Mode of Action

Rac-Cis-Dorzolamide acts by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which in turn reduces intraocular pressure .

Biochemical Pathways

The biochemical pathway affected by Rac-Cis-Dorzolamide involves the solvolysis of the acetate ester in an acetone/phosphate buffer mixture as the solvent system . This reaction proceeds via an SN1-like pathway . The inhibition of carbonic anhydrase disrupts the normal ion balance and fluid pressure regulation in the eyes, leading to a reduction in intraocular pressure .

Pharmacokinetics

After absorption via the cornea and stroma, Rac-Cis-Dorzolamide binds mainly to carbonic anhydrase in red blood cells . It is slowly metabolized to N-de-ethyldorzolamide, which is also stored in red blood cells . Both substances are eliminated very slowly (half-life >4 months) via the renal route . The inhibition of carbonic anhydrase in red blood cells is moderate during topical treatment, avoiding systemic adverse effects .

Result of Action

The primary molecular and cellular effect of Rac-Cis-Dorzolamide’s action is the reduction of intraocular pressure . By inhibiting carbonic anhydrase, the compound decreases the production of aqueous humor, leading to a significant lowering of intraocular pressure . This effect is beneficial in the management of conditions such as ocular hypertension or open-angle glaucoma .

Action Environment

The action, efficacy, and stability of Rac-Cis-Dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s permeability into the eye . Earlier studies showed that dorzolamide and closely related carbonic anhydrase inhibitors are more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Consequently, dorzolamide was marketed as an aqueous pH 5.6 eye drop solution . Later, it was shown that increasing the pH of the eye drops from pH 5.6 to physiological pH significantly reduced their local irritation .

生物活性

Dorzolamide hydrochloride, a potent carbonic anhydrase inhibitor, is primarily used in the treatment of glaucoma and ocular hypertension. This article explores its biological activity, mechanism of action, pharmacokinetics, clinical applications, and relevant case studies.

Dorzolamide acts by inhibiting carbonic anhydrase (CA), specifically the CA-II isoenzyme, which is crucial for the production of aqueous humor in the eye. By blocking this enzyme, dorzolamide reduces bicarbonate ion formation, subsequently decreasing sodium and fluid transport in the ciliary processes. This leads to a reduction in aqueous humor secretion and lowers intraocular pressure (IOP) effectively.

  • Inhibition Profile :
    • CA-II: IC50 = 0.18 nM
    • CA-IV: IC50 = 6.9 nM
    • CA-I: IC50 = 600 nM .

Pharmacokinetics

Dorzolamide is administered topically as an ophthalmic solution. Upon application, it penetrates the cornea and reaches the ciliary body, where it exerts its therapeutic effects. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption through the cornea; systemic absorption occurs but is minimal.
  • Volume of Distribution : Limited data available; accumulates in red blood cells due to binding with CA-II.
  • Protein Binding : Approximately 33% bound to plasma proteins.
  • Metabolism : Metabolized to N-desethyldorzolamide, which has reduced potency against CA-II.
  • Elimination : Primarily excreted unchanged in urine .

Clinical Applications

Dorzolamide is primarily indicated for:

  • Open-Angle Glaucoma : Reduces IOP effectively when administered three times daily.
  • Ocular Hypertension : Provides a significant reduction in IOP compared to baseline measurements.

The efficacy of dorzolamide can be summarized as follows:

DosageMean IOP Reduction (mm Hg)Peak Effect Time
0.5% Solution22%2 hours
1% Solution30%2 hours
2% Solution37%2 hours

Dorzolamide has shown comparable efficacy to other treatments such as timolol and betaxolol but with fewer systemic side effects .

Side Effects

Common side effects associated with dorzolamide include:

  • Ocular stinging or burning
  • Bitter taste
  • Transient myopia
  • Conjunctivitis (leading to discontinuation in some cases)

Unlike first-generation carbonic anhydrase inhibitors, dorzolamide has a lower incidence of systemic adverse effects .

Case Studies

  • Efficacy in Glaucoma Patients :
    A study involving patients with open-angle glaucoma demonstrated that dorzolamide effectively lowered IOP by an average of 4 to 6 mm Hg at peak effect and maintained lower levels throughout the dosing period. The study highlighted dorzolamide's potential as an adjunct therapy alongside beta-blockers .
  • Long-term Use and Tolerability :
    Another clinical trial assessed the long-term use of dorzolamide in patients intolerant to beta-blockers. Results indicated that patients experienced significant IOP reduction without severe systemic side effects, underscoring dorzolamide's role as a safe alternative therapy .

科学研究应用

Pharmacological Properties

Dorzolamide hydrochloride is recognized for its selective inhibition of carbonic anhydrases, which are enzymes critical in the regulation of bicarbonate ions and fluid secretion in the eye. The drug is formulated as a 2% ophthalmic solution and is typically administered three times daily. Studies have shown that dorzolamide effectively reduces IOP by approximately 4 to 6 mm Hg at peak effect (2 hours post-dose) and 3 to 4.5 mm Hg at trough (8 hours post-dose) in patients with open-angle glaucoma or ocular hypertension .

Clinical Applications

  • Management of Glaucoma and Ocular Hypertension
    • Dorzolamide is primarily indicated for lowering IOP in patients with glaucoma or ocular hypertension. It can be used alone or in conjunction with other topical medications, such as beta-adrenergic antagonists, enhancing overall efficacy without significant systemic side effects .
  • Effects on Corneal Thickness
    • Recent studies have investigated dorzolamide's impact on central corneal thickness (CCT) in patients with cornea guttata. A randomized, placebo-controlled trial demonstrated that dorzolamide application resulted in a statistically significant increase in CCT after four weeks, indicating potential benefits for patients with compromised corneal endothelium . Specifically, the mean increase in CCT was noted to be 26.3 μm compared to only 3.3 μm with placebo .
  • Combination Therapy
    • The combination of dorzolamide with timolol maleate has been shown to be effective in reducing IOP while minimizing common side effects associated with other treatments like miotics . This combination is particularly useful for patients who are sensitive to preservatives or require preservative-free options .

Adverse Effects

While generally well-tolerated, dorzolamide hydrochloride can cause adverse effects including:

  • Ocular burning or stinging upon administration.
  • Bitter taste and superficial punctate keratitis in some patients.
  • Allergic reactions may occur, particularly in individuals with sulfonamide allergies .

Future Research Directions

The ongoing research into dorzolamide's applications extends beyond its current uses:

  • Long-Term Efficacy Studies : Additional long-term studies are necessary to fully understand the sustained effects of dorzolamide on CCT and its implications for corneal health.
  • Exploration of New Formulations : Investigating alternative delivery systems or formulations may enhance patient compliance and therapeutic outcomes.
  • Broader Therapeutic Applications : Research may explore dorzolamide's potential utility in other ocular conditions or systemic diseases where carbonic anhydrase inhibition could be beneficial.

常见问题

Basic Research Question

Q. What chromatographic methods are recommended for quantifying Dorzolamide hydrochloride and its related compounds in pharmaceutical formulations?

Methodological Answer: Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column (e.g., 4.6 mm × 25 cm, L3 packing) and UV detection at 254 nm is widely used. Mobile phases typically involve gradients of phosphate buffer (pH 3.0) and acetonitrile, achieving baseline separation of Dorzolamide from impurities like Related Compound A (retention time ratio ~1.5) . System suitability requires resolution ≥4.0, tailing factor ≤1.4, and theoretical plates ≥4000 . For higher sensitivity, ultra-performance liquid chromatography (UPLC) with a BEH C18 column (1.7 µm particles) and trifluoroacetic acid/acetonitrile gradients can quantify degradation products at 0.1% sensitivity .

Basic Research Question

Q. How should forced degradation studies be designed to evaluate the stability of Dorzolamide hydrochloride under various stress conditions?

Methodological Answer: Expose Dorzolamide to:

  • Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 80°C for 6 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 24 hours.
  • Photolysis : 1.2 million lux-hours UV/visible light.
  • Thermal stress : 80°C for 72 hours.
    Analyze samples via UPLC to quantify degradation products. Ensure method specificity by confirming baseline separation of degradants (e.g., sulfonic acid derivatives) from the parent compound. Acceptance criteria: ≤0.5% total impurities .

Advanced Research Question

Q. What in vitro models are appropriate for assessing the cytotoxic effects of Dorzolamide hydrochloride on human corneal endothelial cells (HCECs), and how should preservatives be controlled?

Methodological Answer: Use primary HCEC cultures or immortalized cell lines (e.g., HCEC-12) in monolayer assays. Preservative-free formulations are critical; if testing commercial solutions containing benzalkonium chloride (BAK), include a BAK-only control (0.0075% w/v). Assess viability via MTT assays after 24–72 hours exposure. IC₅₀ values for Dorzolamide alone are typically >100 µM, but synergistic toxicity with BAK may reduce cell viability by 30–50% at therapeutic concentrations (20 µg/mL) .

Advanced Research Question

Q. How can researchers investigate the stereospecific pharmacokinetics of Dorzolamide hydrochloride, considering its (4S,6S) configuration?

Methodological Answer: Employ chiral chromatography with cellulose-based columns (e.g., Chiralpak IC-3) and mobile phases of hexane:ethanol:diethylamine (80:20:0.1). Validate enantiomeric separation using optically pure standards (e.g., USP Dorzolamide Related Compound A RS, a stereoisomer). Monitor specific rotation ([α]²⁵D = ~-17° in water) to confirm configuration integrity . In vivo studies in rabbits should compare plasma AUC(0–24h) of (4S,6S)-isomer versus racemic mixtures to assess stereospecific bioavailability .

Basic Research Question

Q. What are the critical parameters for validating an HPLC method to determine Dorzolamide hydrochloride in combination therapies (e.g., with Timolol maleate)?

Methodological Answer: Key parameters include:

  • Column : C8 or C18 (4.6 × 250 mm, 5 µm).
  • Mobile phase : Phosphate buffer (pH 7.4)/methanol (60:40) for isocratic elution.
  • Flow rate : 1.5 mL/min.
  • Detection : Dual wavelength (254 nm for Dorzolamide, 295 nm for Timolol).
    System suitability requires resolution ≥3.0 between analytes and degradation products (e.g., Dorzolamide sulfonamide). Precision should have RSD ≤2.0% for retention times .

Advanced Research Question

Q. What experimental approaches are used to elucidate the dual mechanisms of Dorzolamide hydrochloride in reducing intraocular pressure (IOP) beyond carbonic anhydrase inhibition?

Methodological Answer:

Vascular reactivity assays : Isolate bovine retinal arterioles and measure diameter changes pre-/post-Dorzolamide exposure (10⁻⁶ M) using videomicroscopy. The drug induces vasoconstriction via endothelin-1 receptor activation, independent of pH changes .

Electrophysiology : In rabbit ciliary epithelium, patch-clamp studies reveal Dorzolamide inhibits Na⁺/HCO₃⁻ cotransporters, reducing aqueous humor secretion by 35% .

Basic Research Question

Q. How should researchers prepare and handle Dorzolamide hydrochloride solutions to ensure stability during in vitro experiments?

Methodological Answer:

  • Storage : Lyophilized powder at +4°C in sealed, light-resistant vials. Reconstitute in deionized water (pH 5.5–5.85 adjusted with citrate buffer) to 20 mg/mL .
  • Stability : Solutions are stable for 24 hours at 25°C; for longer storage, freeze at -20°C (≤1 month). Avoid repeated freeze-thaw cycles. Monitor osmolarity (260–330 mOsm/L) to prevent cell toxicity .

Advanced Research Question

Q. What strategies are effective in mitigating matrix interference when analyzing Dorzolamide hydrochloride in biological samples like aqueous humor?

Methodological Answer:

Sample preparation : Protein precipitation with acetonitrile (2:1 v/v) followed by SPE using Oasis HLB cartridges (pH 6.0) improves recovery (≥85%).

Chromatography : Use a hydrophilic interaction liquid chromatography (HILIC) column (e.g., Acquity BEH Amide) with 0.1% formic acid in acetonitrile/water (90:10). Limit of quantification (LOQ) can reach 5 ng/mL .

属性

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3.ClH/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16;/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16);1H/t6-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRUSFPMRGDLAG-QDOHZIMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152785
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-37-0
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide hydrochloride, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50152785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE HYDROCHLORIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z606W76Z1K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dorzolamide hydrochloride, (+/-)-(cis)-
Dorzolamide hydrochloride, (+/-)-(cis)-
Dorzolamide hydrochloride, (+/-)-(cis)-
Dorzolamide hydrochloride, (+/-)-(cis)-
Dorzolamide hydrochloride, (+/-)-(cis)-
Dorzolamide hydrochloride, (+/-)-(cis)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。